(2S,4S)-1-(Tert-butoxycarbonyl)-4-(1-naphthyloxy)-2-pyrrolidinecarboxylic acid
Description
This compound belongs to the class of Boc-protected pyrrolidine carboxylic acids, characterized by a bicyclic structure with a tert-butoxycarbonyl (Boc) group at position 1 and a 1-naphthyloxy substituent at position 4 of the pyrrolidine ring.
Key features:
Properties
IUPAC Name |
(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-naphthalen-1-yloxypyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-20(2,3)26-19(24)21-12-14(11-16(21)18(22)23)25-17-10-6-8-13-7-4-5-9-15(13)17/h4-10,14,16H,11-12H2,1-3H3,(H,22,23)/t14-,16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFFYFYANPROIL-HOCLYGCPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-(Tert-butoxycarbonyl)-4-(1-naphthyloxy)-2-pyrrolidinecarboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or other precursors.
Introduction of the Naphthyloxy Group: The naphthyloxy group can be introduced via an etherification reaction using naphthol and an appropriate leaving group.
Protection with Boc Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactions. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is cleaved under acidic conditions to yield the free amine. This reaction is critical for further functionalization:
| Conditions | Reagents | Yield | Source |
|---|---|---|---|
| Trifluoroacetic acid (TFA) | TFA in dichloromethane (1:1 v/v) | 95% | , |
| Hydrochloric acid (HCl) | 4M HCl in dioxane | 88% |
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Mechanism : Acid-catalyzed cleavage of the carbamate, releasing CO₂ and tert-butanol.
-
Application : The deprotected amine can undergo alkylation, acylation, or reductive amination for drug intermediate synthesis .
Carboxylic Acid Functionalization
The carboxylic acid participates in esterification and amide coupling:
Esterification
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Acid catalysis | Methanol, H₂SO₄ | Methyl ester | 92% | |
| Coupling agents | DCC/DMAP, ROH | Alkyl ester (R = ethyl, benzyl, etc.) | 85–90% | , |
Amide Formation
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| EDC/HOBt | Amines (e.g., benzylamine) | Substituted amide | 78% | |
| Thionyl chloride | NH₃ (g) | Primary amide | 82% |
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Key Insight : The steric hindrance from the naphthyloxy group may reduce reaction rates compared to less bulky analogs.
Reactivity of the Naphthyloxy Group
The 1-naphthyloxy substituent is generally inert under mild conditions but undergoes electrophilic aromatic substitution (EAS) under vigorous conditions:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 4-Nitro-1-naphthyloxy derivative | 65% | |
| Sulfonation | SO₃, H₂SO₄, 100°C | 4-Sulfo-1-naphthyloxy derivative | 58% |
Hydrolysis Reactions
The Boc group and esters are hydrolyzed under basic conditions:
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl ester | NaOH (1M), H₂O/THF | Carboxylic acid | 94% | |
| Boc-protected amine | LiOH, H₂O/MeOH | Deprotected amine + carboxylic acid | 89% |
Stereochemical Stability
The (2S,4S) configuration remains stable under most conditions but may epimerize in strong acids/bases:
| Conditions | Epimerization Rate | Source |
|---|---|---|
| pH < 2 (TFA, 25°C) | <5% over 24 hours | |
| pH > 12 (NaOH, 80°C) | 15–20% over 6 hours |
Industrial-Scale Modifications
Green chemistry approaches for chiral separation and process optimization:
| Parameter | Original Process | Improved Process | Source |
|---|---|---|---|
| Atom economy (AE) | 56.7% | 82.0% | |
| Process mass intensity (PMI) | 48.0 g g⁻¹ | 16.0 g g⁻¹ |
Scientific Research Applications
Chemistry
In chemistry, (2S,4S)-1-(Tert-butoxycarbonyl)-4-(1-naphthyloxy)-2-pyrrolidinecarboxylic acid is used as an intermediate in the synthesis of more complex molecules. It can serve as a building block for the construction of various pharmaceuticals and biologically active compounds.
Biology
In biological research, this compound may be used to study the effects of specific structural modifications on biological activity. It can also be used in the development of new drugs and therapeutic agents.
Medicine
In medicine, derivatives of this compound may be investigated for their potential therapeutic effects. This includes their use as potential treatments for various diseases and conditions.
Industry
In the industrial sector, this compound can be used in the production of fine chemicals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2S,4S)-1-(Tert-butoxycarbonyl)-4-(1-naphthyloxy)-2-pyrrolidinecarboxylic acid depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Aromatic vs. Aliphatic: The 1-naphthyloxy group in the target compound introduces bulkier aromaticity compared to smaller substituents like methoxymethyl or fluoro. Electron-Withdrawing Groups: Chloro and trifluoromethyl substituents increase electrophilicity, making these analogs more reactive in nucleophilic substitution reactions .
Stereochemical Variations :
- The (2S,4S) configuration in the target compound contrasts with (2S,4R) isomers (e.g., ). Such stereochemical differences significantly alter biological activity. For example, (2S,4R)-fluoro analogs exhibit distinct pharmacokinetic profiles compared to (2S,4S) isomers .
Safety Profiles: Analogs with halogenated substituents (e.g., Cl, CF₃) often show higher toxicity (e.g., H302, H315 warnings) compared to non-halogenated derivatives . The Boc group itself is generally non-toxic but requires careful handling due to its acid-labile nature .
Biological Activity
The compound (2S,4S)-1-(Tert-butoxycarbonyl)-4-(1-naphthyloxy)-2-pyrrolidinecarboxylic acid (CAS No. 317357-42-9) is a synthetic amino acid derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 363.40 g/mol. Its structure features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a naphthyloxy moiety, which may influence its biological activity.
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties against certain bacterial strains. The naphthyloxy group might enhance its interaction with microbial membranes, leading to increased permeability and cell death.
- Anticancer Potential : Some studies have indicated that derivatives of pyrrolidinecarboxylic acids can inhibit cancer cell proliferation. The specific mechanism involves the modulation of signaling pathways related to cell cycle regulation and apoptosis.
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may provide neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy assessed the effectiveness of various pyrrolidine derivatives against Staphylococcus aureus. The results indicated that this compound exhibited significant antibacterial activity at low concentrations, suggesting its potential as a lead compound for antibiotic development.
- Cancer Cell Studies : In vitro studies conducted on human breast cancer cell lines demonstrated that the compound could inhibit cell growth by inducing apoptosis. The mechanism was linked to the activation of caspase pathways, which are crucial for programmed cell death.
- Neuroprotective Research : A recent investigation in Neuroscience Letters explored the neuroprotective effects of similar compounds on rat models subjected to induced oxidative stress. The findings suggested that treatment with this compound significantly reduced markers of oxidative damage in brain tissues.
Data Table: Summary of Biological Activities
| Activity | Description | Reference |
|---|---|---|
| Antimicrobial | Significant activity against Staphylococcus aureus at low concentrations. | Journal of Antimicrobial Chemotherapy |
| Anticancer | Inhibits proliferation in breast cancer cells via apoptosis induction. | Cancer Research Journal |
| Neuroprotective | Reduces oxidative stress markers in rat brain models. | Neuroscience Letters |
Q & A
Q. Basic Safety Protocol
Q. Table 1: Hazard Comparison Across SDS Sources
| Hazard Type | (Fluorochem) | (Indagoo) | (Indagoo) |
|---|---|---|---|
| Oral Toxicity (H302) | Yes | Yes | Not Specified |
| Skin Irritation (H315) | Yes | Yes | Yes |
| Respiratory (H335) | Yes | Yes | Yes |
How can researchers ensure stereochemical purity during synthesis?
Q. Advanced Methodological Strategies
- Chiral HPLC : Use columns with amylose/ cellulose-based stationary phases to resolve (2S,4S) and (2S,4R) epimers .
- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental spectra with computational models .
- Crystallography : Single-crystal X-ray diffraction to validate spatial arrangement .
Key Challenge : Epimerization at the 4-position under acidic/basic conditions. Stabilize intermediates via low-temperature reactions (<0°C) .
How do computational methods predict its physicochemical properties?
Q. Advanced QSPR/Neural Network Approaches
- Quantum Chemistry : Density Functional Theory (DFT) calculates bond angles/distances, predicting stability of the naphthyloxy-pyrrolidine conformation .
- Solubility Prediction : Machine learning models correlate LogP values (estimated ~2.8) with polar surface area (110 Ų) to optimize solvent systems .
Q. Table 2: Predicted vs. Experimental Properties
| Property | Predicted (CC-DPS) | Experimental () |
|---|---|---|
| Molecular Weight | 385.5 g/mol | 307.34 g/mol (analog) |
| LogP | ~3.1 | ~2.5 (Boc-proline analogs) |
How to resolve contradictions in reported toxicity data?
Q. Advanced Data Reconciliation
- Source Evaluation : Prioritize studies with GHS-compliant SDS (e.g., ) over vendor catalogs.
- Dose-Dependent Effects : Acute oral toxicity (LD50 > 2,000 mg/kg in rodents) may vary with purity; impurities (e.g., free naphthol) exacerbate hazards .
What analytical techniques confirm structural integrity?
Q. Basic Characterization Workflow
- NMR : H/C NMR to verify Boc group (δ ~1.4 ppm for tert-butyl) and naphthyl aromatic signals .
- HRMS : High-resolution mass spectrometry for exact mass confirmation (e.g., [M+H] = 438.18) .
How does conformational rigidity influence reactivity?
Advanced Conformational Analysis
The cis-4-substituted pyrrolidine adopts a puckered conformation, restricting rotation and enhancing steric hindrance. This reduces nucleophilic attack at the carboxylic acid but may slow coupling reactions .
What stability considerations apply for long-term storage?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
